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Compound of Interest

Compound Name: 4-Bromo-2-chlorothiazole

Cat. No.: B1279618

An In-depth Technical Guide to 4-Bromo-2-
chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorothiazole, a
halogenated heterocyclic compound with significant potential in medicinal chemistry and
materials science. This document details its chemical properties, synthesis, spectroscopic data,
and applications, with a focus on its role as a versatile building block in the development of
novel therapeutic agents.

Core Compound Information
CAS Number: 92977-45-2

Molecular Formula: CsHBrCINS

Physicochemical Properties
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Property Value Reference

Molecular Weight 198.47 g/mol [1]

2-Chloro-4-bromothiazole, 4-
Synonyms _ [1]
Bromo-2-chloro-1,3-thiazole

Not specified in literature; likely

Appearance o ] ]
a liquid or low-melting solid.
Store in a dry, sealed place,
Storage under inert atmosphere, and [1]

refrigerated.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 4-Bromo-2-chlorothiazole are not extensively
published in peer-reviewed literature, its synthesis can be approached through established
methods for halogenating thiazole rings. The Hantzsch thiazole synthesis is a foundational
method for creating the core thiazole ring, which can then be subjected to selective
halogenation.[2]

A general approach for synthesizing 2,4-disubstituted thiazoles often involves the reaction of a
thioamide with an a-haloketone.[2][3] For a dihalogenated thiazole like 4-Bromo-2-
chlorothiazole, multi-step sequences involving selective bromination and chlorination are
necessary.

Representative Experimental Protocol: Synthesis of 2-
amino-4-substituted thiazoles

The following is a generalized and analogous protocol for the synthesis of a related class of
compounds, 2-amino-4-substituted thiazoles, which illustrates the fundamental cyclization
reaction. This can be a precursor to further halogenation steps.

Reaction: Condensation of a substituted phenacyl bromide with thiourea.[4]

Materials:
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Substituted phenacyl bromide (1.0 mmol)

Thiourea (1.2 mmol)

Copper silicate catalyst (10 mol%)

Ethanol (5 mL)
Procedure:

¢ In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper
silicate catalyst in ethanol.[4]

o Reflux the reaction mixture at 78°C.[4]

e Monitor the reaction progress using thin-layer chromatography (TLC).[4]

o Upon completion, filter the reaction mixture to remove the heterogeneous catalyst.[4]
e Pour the filtrate over crushed ice to precipitate the solid product.[4]

o Collect the product by filtration, wash with cold water, and dry.[4]

Further electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-
chlorosuccinimide (NCS), on a suitable thiazole precursor would be a logical subsequent step
to install the bromo and chloro substituents at the 4 and 2 positions, respectively.

Spectroscopic Data

Detailed spectroscopic data for 4-Bromo-2-chlorothiazole is not publicly available in
comprehensive databases. However, based on the analysis of structurally similar compounds,
such as 2,4-dibromothiazole and other substituted thiazoles, the expected spectral
characteristics can be inferred.

Expected 'H NMR and **C NMR Data
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Expected Chemical Shift
Nucleus Notes
(ppm)

The single proton at the C5
) position is expected to appear
1H NMR ~7.5 - 8.0 (singlet) _ _ _
as a singlet in the aromatic

region of the spectrum.

The carbon atoms attached to

the heteroatoms and halogens
~150-160 (C2), ~120-130 (C4), will be significantly shifted. C2,
~115-125 (C5) bonded to both nitrogen and

chlorine, would be the most

13C NMR

downfield.

Note: These are estimated values and actual experimental data may vary.

Applications in Research and Drug Development

Halogenated thiazoles, including 4-Bromo-2-chlorothiazole, are valuable intermediates in
medicinal chemistry. The presence of two distinct halogen atoms allows for selective
functionalization through various cross-coupling reactions, making this molecule a versatile
scaffold for building more complex structures.

Role as a Bioisostere

The thiazole ring is often used as a bioisostere for other aromatic rings, such as phenyl or
pyridine rings, in drug design.[5][6] Bioisosteric replacement can improve a compound's
metabolic stability, solubility, and target-binding affinity.[5]

Use in Kinase Inhibitor Synthesis

The thiazole moiety is a common feature in many protein kinase inhibitors used in cancer
therapy.[7][8][9] Kinases play a crucial role in cell signaling pathways, and their dysregulation is
a hallmark of many cancers.[7][9] 4-Bromo-2-chlorothiazole can serve as a starting material
for the synthesis of novel kinase inhibitors, where the bromo and chloro groups can be
replaced with various substituents to optimize biological activity.[8][10]
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The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-
coupling reactions like the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a
wide range of aryl and heteroaryl groups, which is a common strategy in the development of
kinase inhibitors to explore the structure-activity relationship (SAR).

Mandatory Visualizations
Experimental Workflow: Suzuki Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-
coupling reaction, a key application of 4-Bromo-2-chlorothiazole in medicinal chemistry.
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Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Context: Kinase Inhibition

This diagram illustrates the conceptual role of a thiazole-based inhibitor, synthesized from a
precursor like 4-Bromo-2-chlorothiazole, in blocking a generic kinase signaling pathway.
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Caption: Mechanism of kinase pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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